![molecular formula C34H16N2O15 B14950342 5,5'-[4-(4-Carboxybenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl]diisophthalic acid](/img/structure/B14950342.png)
5,5'-[4-(4-Carboxybenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl]diisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID is a complex organic compound known for its unique structure and reactivity. This compound is often used in various scientific research applications due to its ability to form conjugates with primary amines, making it valuable in analytical chemistry and biochemistry.
Vorbereitungsmethoden
The synthesis of 5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the compound .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly with primary amines, to form conjugates. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID is widely used in scientific research, including:
Analytical Chemistry: It is used as a derivatization reagent for the detection and analysis of primary amines.
Biochemistry: The compound is used in protein electrophoresis and western blotting to analyze protein samples.
Medical Research:
Wirkmechanismus
The compound exerts its effects by reacting specifically with primary amines to form stable conjugates. This reaction is facilitated by the presence of reactive moieties within the compound’s structure. The resulting conjugates can be analyzed using various analytical techniques, such as electrophoresis and chromatography .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID is unique due to its high sensitivity and specificity in forming conjugates with primary amines. Similar compounds include:
- 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde
- 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid .
Eigenschaften
Molekularformel |
C34H16N2O15 |
---|---|
Molekulargewicht |
692.5 g/mol |
IUPAC-Name |
5-[8-(4-carboxybenzoyl)-2-(3,5-dicarboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C34H16N2O15/c37-25(12-1-3-13(4-2-12)30(42)43)24-22-20(26(38)35(28(22)40)18-7-14(31(44)45)5-15(8-18)32(46)47)11-21-23(24)29(41)36(27(21)39)19-9-16(33(48)49)6-17(10-19)34(50)51/h1-11H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51) |
InChI-Schlüssel |
IPONLUHEKMCSNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=C3C(=CC4=C2C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)N(C3=O)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.